molecular formula C21H20O7 B2645638 ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate CAS No. 855000-84-9

ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate

Cat. No.: B2645638
CAS No.: 855000-84-9
M. Wt: 384.384
InChI Key: QXOVKUUOSLTMQM-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core, an ethoxyphenoxy group, and an ethyl acetate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the cyclization of a suitable precursor, such as 2-hydroxyacetophenone, with an appropriate aldehyde under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Ethoxyphenoxy Group: The chromen-4-one intermediate is then reacted with 2-ethoxyphenol in the presence of a base, such as potassium carbonate, to introduce the ethoxyphenoxy group.

    Esterification: The final step involves the esterification of the resulting intermediate with ethyl bromoacetate in the presence of a base, such as sodium hydride, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the acetate moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products with nucleophiles.

Scientific Research Applications

Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core is known to interact with enzymes and receptors, modulating their activity. The ethoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-((3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl)oxy)acetate can be compared with other chromen-4-one derivatives, such as:

    Ethyl 2-(4-ethoxyphenoxy)acetate: Similar structure but lacks the chromen-4-one core.

    Ethyl 2-(2-methoxyphenoxy)acetate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 4-((4-formyl-2-methoxyphenoxy)methyl)benzoate: Contains a benzoate moiety instead of the chromen-4-one core.

The uniqueness of this compound lies in its combination of the chromen-4-one core with the ethoxyphenoxy and ethyl acetate groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-3-24-16-7-5-6-8-17(16)28-19-12-27-18-11-14(9-10-15(18)21(19)23)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOVKUUOSLTMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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